2-Cyclopropyl-5-methylthiophene

Catalog No.
S15008585
CAS No.
78113-02-7
M.F
C8H10S
M. Wt
138.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-5-methylthiophene

CAS Number

78113-02-7

Product Name

2-Cyclopropyl-5-methylthiophene

IUPAC Name

2-cyclopropyl-5-methylthiophene

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

InChI

InChI=1S/C8H10S/c1-6-2-5-8(9-6)7-3-4-7/h2,5,7H,3-4H2,1H3

InChI Key

NGJDMQLJMSMLTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CC2

2-Cyclopropyl-5-methylthiophene is a heterocyclic compound characterized by its thiophene ring and the presence of cyclopropyl and methyl substituents. Its molecular formula is C8H10SC_8H_{10}S and it has a molecular weight of 138.23 g/mol. The compound features a unique structure that contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction to yield dihydrothiophene derivatives, typically using reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The compound is reactive towards electrophilic substitution reactions, including halogenation, nitration, and sulfonation, which are common for thiophene derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Research indicates that 2-Cyclopropyl-5-methylthiophene exhibits potential biological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems, potentially modulating enzyme or receptor functions . The compound's unique structure may enhance its efficacy compared to other thiophene derivatives.

The synthesis of 2-Cyclopropyl-5-methylthiophene typically involves cyclization reactions of appropriate precursors:

  • Cyclopropylacetylene Reaction: This method involves the reaction of cyclopropylacetylene with sulfur sources in the presence of catalysts.
  • Cyclopropyl Ketones: Another approach utilizes cyclopropyl ketones reacted with sulfurizing agents to form the thiophene ring .

Industrial Production

In industrial settings, large-scale production often employs optimized catalysts and controlled reaction conditions to maximize yield and purity. Factors such as solvent choice, temperature, and pressure are critical for scaling up the synthesis process.

2-Cyclopropyl-5-methylthiophene has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored as a precursor for drug development due to its promising biological activities.
  • Material Science: It is utilized in creating advanced materials, including organic semiconductors and light-emitting diodes .

The interaction studies of 2-Cyclopropyl-5-methylthiophene focus on its mechanism of action within biological systems. The compound may interact with specific enzymes or receptors, leading to modulation of their activity. These interactions are crucial for understanding its potential therapeutic applications and guiding further research into its pharmacological properties .

Several compounds share structural similarities with 2-Cyclopropyl-5-methylthiophene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiopheneContains a methyl group at position 2Lacks the cyclopropyl group; simpler structure
2-CyclopropylthiopheneContains a cyclopropyl group at position 2No methyl substitution at position 5
5-MethylthiopheneMethyl group at position 5Lacks cyclopropyl group; different reactivity

Uniqueness of 2-Cyclopropyl-5-methylthiophene

The presence of both cyclopropyl and methyl groups in 2-Cyclopropyl-5-methylthiophene significantly influences its chemical reactivity and physical properties compared to these similar compounds. The steric hindrance introduced by the cyclopropyl group alters electronic distribution, affecting reactivity patterns in substitution and oxidation reactions.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

138.05032149 g/mol

Monoisotopic Mass

138.05032149 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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